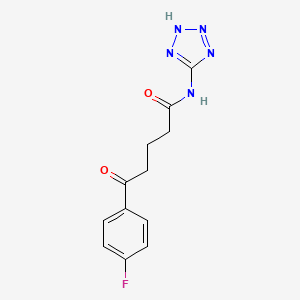
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is a chemical compound that features a fluorophenyl group, a tetrazole ring, and a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Pentanamide Backbone: The pentanamide backbone can be synthesized through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide involves its interaction with specific molecular targets. The fluorophenyl group and tetrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-fluorophenyl)-3-hydroxy-6-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-1,2-dihydropyridin-2-one
- 6-(4-fluorophenyl)-3-hydroxy-5-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-1,2-dihydropyridin-2-one
Uniqueness
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a tetrazole ring allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C12H12FN5O2 |
|---|---|
Peso molecular |
277.25 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-5-oxo-N-(2H-tetrazol-5-yl)pentanamide |
InChI |
InChI=1S/C12H12FN5O2/c13-9-6-4-8(5-7-9)10(19)2-1-3-11(20)14-12-15-17-18-16-12/h4-7H,1-3H2,(H2,14,15,16,17,18,20) |
Clave InChI |
SBGYDPUHUMPCQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCCC(=O)NC2=NNN=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


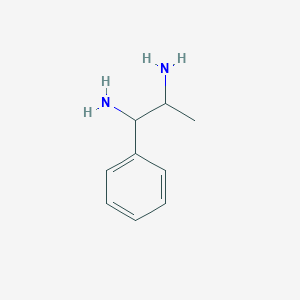
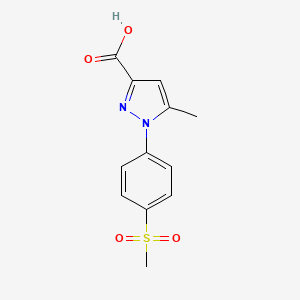
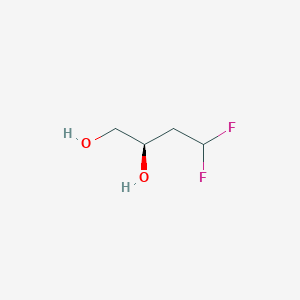

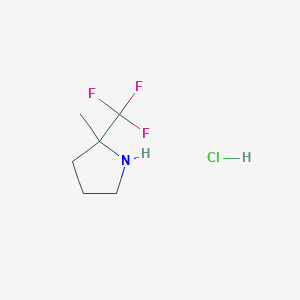
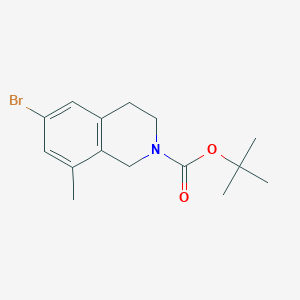
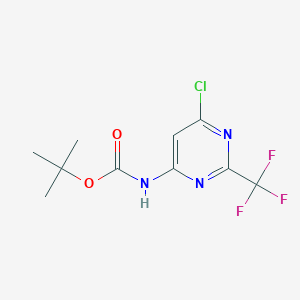
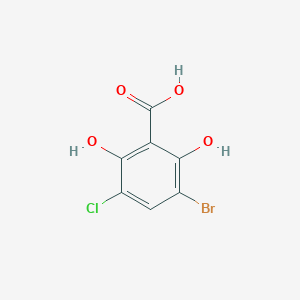
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
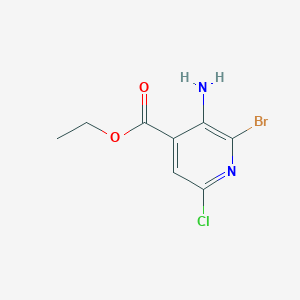
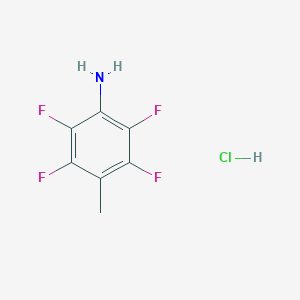

![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
